molecular formula C10H16O B14365098 (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol CAS No. 91024-35-0

(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol

Cat. No.: B14365098
CAS No.: 91024-35-0
M. Wt: 152.23 g/mol
InChI Key: JJPBMLQRJXQYQI-UHFFFAOYSA-N
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Description

(6-Ethylidenebicyclo[221]heptan-2-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system with an ethylidene group at the 6-position and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functionalization: The ethylidene group is introduced at the 6-position through a series of reactions, including alkylation or Wittig reaction.

    Hydroxylation: The methanol group is introduced at the 2-position through hydroxylation reactions, such as hydroboration-oxidation or epoxidation followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.

Mechanism of Action

The mechanism of action of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group at the 2-position but lacking the ethylidene group.

    6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanol: Another bicyclic compound with different substituents.

Uniqueness

(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol is unique due to the presence of both the ethylidene and methanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

91024-35-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(6-ethylidene-2-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C10H16O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,7,9-11H,3-6H2,1H3

InChI Key

JJPBMLQRJXQYQI-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC(C1C2)CO

Origin of Product

United States

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